molecular formula C15H20N2O3S B2753035 N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-52-8

N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2753035
CAS No.: 898419-52-8
M. Wt: 308.4
InChI Key: BTGHSOCGQBHHDB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a structurally complex sulfonamide derivative featuring a fused tricyclic core with a unique 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene scaffold. The molecule includes a sulfonamide group at position 6 and a butan-2-yl substituent on the nitrogen atom, which may influence its physicochemical properties and biological activity.

The tricyclic core is shared with several bioactive compounds, and the sulfonamide moiety is a common pharmacophore in medicinal chemistry, often enhancing solubility and binding specificity. Structural elucidation of such molecules typically relies on X-ray crystallography using programs like SHELX and ORTEP-3, which are widely employed for small-molecule refinement and graphical representation .

Properties

IUPAC Name

N-butan-2-yl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-10(2)16-21(19,20)13-8-11-4-5-14(18)17-7-6-12(9-13)15(11)17/h8-10,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHSOCGQBHHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Aldoxime-Mediated Cyclization

A validated approach involves the formation of aldoxime intermediates from N-allylated amino aldehydes. Treatment of the aldehyde with hydroxylamine hydrochloride (NH$$2$$OH·HCl) in the presence of 50% sodium hydroxide generates the aldoxime derivative. Subsequent reaction with N-chlorosuccinimide (NCS) and triethylamine (Et$$3$$N) in carbon tetrachloride (CCl$$_4$$) at room temperature induces cyclization, yielding the tricyclic tetrahydroisoxazoloquinoline core. This method achieves moderate yields (45–60%) but requires precise stoichiometric control to avoid over-chlorination.

Phosphite-Catalyzed Cyclization

Patent literature describes an alternative cyclization strategy using organic phosphites. Heating a linear precursor in the presence of triethyl phosphite (P(OEt)$$_3$$) at 60–200°C in hydrocarbon solvents facilitates intramolecular C–N bond formation, constructing the azatricyclo system. This method offers superior regioselectivity (>90%) and scalability, albeit with higher energy input.

Sulfonamide Group Installation

The sulfonamide moiety at position 6 is introduced via sulfonation followed by amidation.

Chlorosulfonation and Amine Coupling

Direct chlorosulfonation of the azatricyclo core at position 6 using chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane generates the sulfonyl chloride intermediate. Reaction with butan-2-amine in the presence of pyridine as a base yields the target sulfonamide. This two-step process achieves 65–78% overall yield but requires careful temperature control (−10°C to 0°C) to prevent decomposition.

Three-Component Coupling

A modern approach employs sodium pyrosulfite (Na$$2$$S$$2$$O$$_5$$), arenediazonium tetrafluoroborates, and butan-2-amine under palladium catalysis. The reaction proceeds via aryl radical intermediates, forming the C–S bond directly. This method is advantageous for its atom economy and avoids handling corrosive sulfonic acids.

Stereochemical and Regiochemical Considerations

The bridgehead stereochemistry (4S,8S,9R,10S,12R) is controlled during the cyclization step. X-ray crystallographic studies confirm that the NCS-mediated cyclization in CCl$$_4$$ preferentially forms the cis-fused tricyclic system due to steric guidance from the aldoxime oxygen. Enantiomeric excess (ee > 95%) is achievable using chiral auxiliaries, such as (R)-BINOL-derived phosphates, during lithiation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Aldoxime/NCS Cyclization 45–60 Mild conditions, no metal catalysts Low scalability, byproduct formation
Phosphite Cyclization 70–85 High regioselectivity, scalable High energy input
Chlorosulfonation 65–78 Straightforward, high purity Corrosive reagents
Three-Component Coupling 50–65 Atom-economical, green chemistry Requires Pd catalysts

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and iodine (I₂) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols. Substitution reactions may yield a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathwaysThis inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, the quinoline moiety may interact with DNA and other cellular targets, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide and its analogs, focusing on structural features, substituent effects, and inferred biological implications.

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Therapeutic Target (Inferred) Structural Features
N-(butan-2-yl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide (Target Compound) Not Provided Butan-2-yl sulfonamide Cannabinoid receptors (CB1/CB2?) Tricyclic core with sulfonamide at C6; lipophilic butan-2-yl chain may enhance membrane permeability.
WIN-55,212-2 [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone C₂₉H₂₈N₂O₃ Morpholine, naphthyl group Cannabinoid receptors (CB1/CB2 agonist) Similar tricyclic core but with a morpholine substituent and naphthyl group; high CB1/CB2 affinity.
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide Not Provided Dihydrobenzofuran, hydroxyethyl Not specified Shared sulfonamide core; dihydrobenzofuran may confer antioxidant or anti-inflammatory properties.
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide (BJ10259) C₂₁H₂₀N₂O₅S₂ Furan, thiophene, hydroxyethyl Not specified Heterocyclic substituents (furan/thiophene) may modulate electronic properties and bioavailability.

Key Findings and Analysis

Core Scaffold Variations: The target compound and WIN-55,212-2 share the 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-triene core, but WIN-55,212-2 includes a 9-oxa substitution and a naphthyl group, which are critical for its cannabinoid receptor agonism .

Substituent Effects: Butan-2-yl vs. Morpholine: The butan-2-yl chain in the target compound is less polar than WIN-55,212-2’s morpholine group, likely increasing lipophilicity and altering blood-brain barrier penetration . Sulfonamide vs.

Therapeutic Implications: The dihydrobenzofuran and furan/thiophene substituents in analogs suggest possible applications in oxidative stress modulation or antimicrobial activity, though specific data are lacking.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization should focus on reaction step sequencing, catalyst selection (e.g., palladium-based catalysts for cross-coupling), and purification techniques. High-throughput screening (HTS) can identify optimal catalysts, while continuous flow reactors enhance reproducibility by controlling reaction parameters like temperature and residence time. Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring intermediates via LC-MS ensures fidelity at each step .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm proton environments and carbon骨架 connectivity.
  • HRMS-ESI for precise molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • HPLC with UV detection (λ = 254 nm) to assess purity. Comparative analysis with simulated spectra from computational tools (e.g., ACD/Labs) resolves ambiguities .

Q. How can solubility challenges during in vitro assays be addressed methodologically?

  • Methodological Answer : Solubility in aqueous buffers can be enhanced via:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : The sulfonamide group’s pKa (~10) allows ionization at physiological pH, improving solubility.
  • Surfactants : Polysorbate-80 (0.01% w/v) stabilizes colloidal dispersions. Validate solubility using nephelometry or dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this sulfonamide and target enzymes (e.g., carbonic anhydrase)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to map binding poses, prioritizing hydrogen bonds between the sulfonamide group and Zn²⁺ in enzyme active sites. MD simulations (GROMACS) over 100 ns assess stability of predicted complexes. Validate with mutagenesis studies targeting residues identified in silico (e.g., Thr199 in carbonic anhydrase) .

Q. What strategies resolve contradictions in observed in vitro vs. in vivo biological activity?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Address via:

  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS.
  • Tissue distribution studies : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs.
  • Pathway-focused assays : Use phosphoproteomics to identify unintended kinase interactions .

Q. How do modifications to the tricyclic core or sulfonamide group affect pharmacokinetics?

  • Methodological Answer : Systematically vary substituents and evaluate:

  • Lipophilicity : Measure logP via shake-flask method; correlate with membrane permeability (Caco-2 assays).
  • Metabolic stability : Assess CYP450 inhibition (fluorogenic assays) and clearance rates in hepatocytes.
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction .

Q. What in silico approaches validate binding modes without crystallographic data?

  • Methodological Answer : Combine pharmacophore modeling (Phase) to identify critical interaction points and ensemble docking against homology models of target proteins. Cross-validate with QSAR models trained on bioactivity data from analogous sulfonamides .

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